molecular formula C20H22N2O5 B2505016 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide CAS No. 921584-73-8

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide

Cat. No.: B2505016
CAS No.: 921584-73-8
M. Wt: 370.405
InChI Key: QTRKZDLKMWULGE-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed novel synthetic routes to create complex oxazepine derivatives, revealing insights into their crystal structure and photophysical properties. For instance, Petrovskii et al. (2017) reported the synthesis of a nonplanar oxazapolyheterocycle with strong blue emission properties, highlighting the potential for applications in materials science and photophysical analysis (Petrovskii et al., 2017).

Antimicrobial and Anticancer Agents

The exploration of benzoxepine derivatives for their potential antibacterial and anticancer properties has been a significant area of research. Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids and evaluated their efficacy against bacterial strains and cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents (Kuntala et al., 2015).

Drug Discovery and Pharmaceutical Applications

Compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide have been investigated for their potential pharmacological applications. For example, the development of serotonin-3 receptor antagonists has been informed by studies on similar compounds, indicating their potential use in treating conditions related to serotonin dysregulation (Harada et al., 1995).

Novel Synthetic Methodologies

Research into novel synthetic methodologies for creating oxazepine derivatives offers insights into more efficient and versatile chemical synthesis techniques. Moni et al. (2014) developed a streamlined approach for synthesizing tetracyclic 1,4-oxazepines, showcasing the potential for synthesizing complex molecules with potential applications in medicinal chemistry and drug design (Moni et al., 2014).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-20(2)11-27-17-9-12(5-8-15(17)22-19(20)24)21-18(23)14-7-6-13(25-3)10-16(14)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRKZDLKMWULGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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